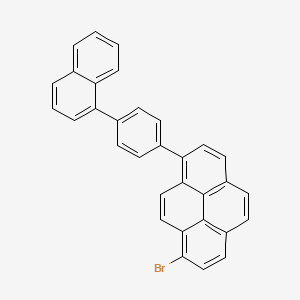
(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a piperidine ring, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of (2R)-2-(trifluoromethyl)piperidine with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at low to moderate levels to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides. These products have various applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity, making it a potent intermediate in chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride include:
Piperidine-1-sulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
(2R)-2-(trifluoromethyl)piperidine: Does not contain the sulfonyl chloride group, limiting its use in substitution reactions.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the piperidine ring, resulting in different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonyl chloride group attached to a piperidine ring. This unique structure imparts high reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9ClF3NO2S |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
HHYSBNILYUIIAS-RXMQYKEDSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)S(=O)(=O)Cl |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
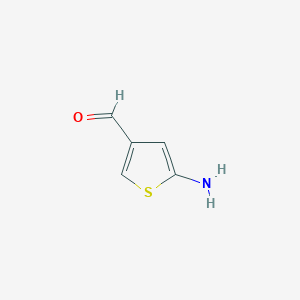
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
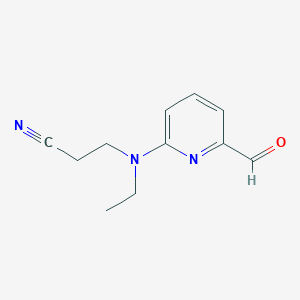
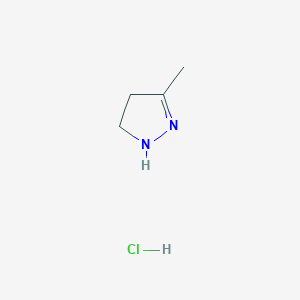
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

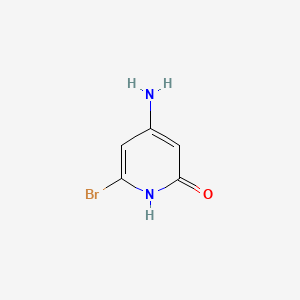

![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)
